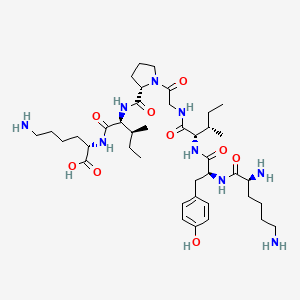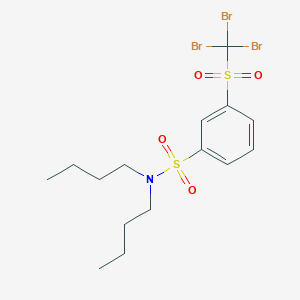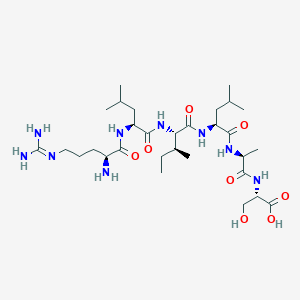![molecular formula C14H10FN3OS B14221814 5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 821007-39-0](/img/structure/B14221814.png)
5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione is a compound that has garnered attention in the field of medicinal chemistry due to its potential anticonvulsant properties . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2-(2-fluorophenoxy)benzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.
Analyse Chemischer Reaktionen
5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Wissenschaftliche Forschungsanwendungen
5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione has been studied for its anticonvulsant activity. It has shown considerable activity in both PTZ and MES models, suggesting its potential use in the treatment of epilepsy . Additionally, its structure suggests it may interact with benzodiazepine receptors, indicating possible applications in anxiety and sleep disorders .
Wirkmechanismus
The exact mechanism of action of 5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. it is believed to exert its effects through interaction with benzodiazepine receptors, which are known to modulate the GABAergic system in the brain . This interaction likely contributes to its anticonvulsant and potential anxiolytic properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other 1,2,4-triazoles and oxadiazoles, such as:
2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles: These compounds also exhibit anticonvulsant activity and share structural similarities with 5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione.
1,3,4-thiadiazoles: These compounds have been studied for their antimicrobial and anticonvulsant activities. The uniqueness of this compound lies in its specific substitution pattern and its potential interaction with benzodiazepine receptors, which may offer distinct therapeutic advantages.
Eigenschaften
CAS-Nummer |
821007-39-0 |
|---|---|
Molekularformel |
C14H10FN3OS |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
5-[2-(2-fluorophenoxy)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H10FN3OS/c15-10-6-2-4-8-12(10)19-11-7-3-1-5-9(11)13-16-14(20)18-17-13/h1-8H,(H2,16,17,18,20) |
InChI-Schlüssel |
KGOOPWLKIRSWPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)OC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


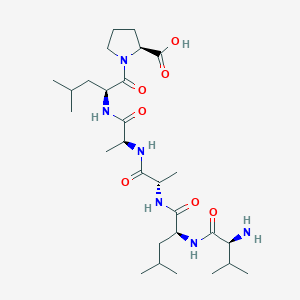
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
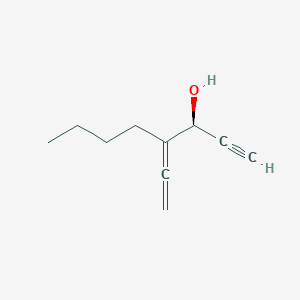
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
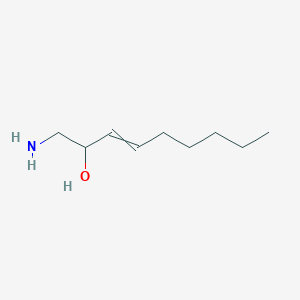
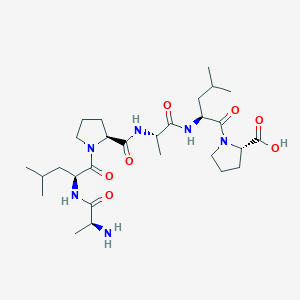
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
